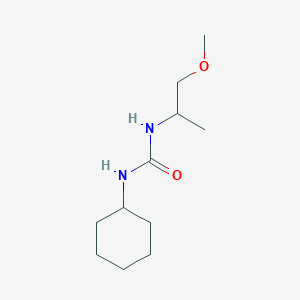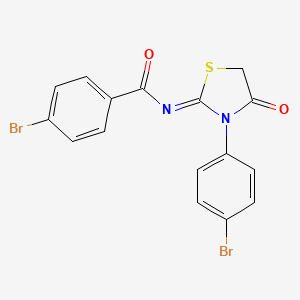![molecular formula C9H11NO4S B11970164 Benzene, 1-[(1-methylethyl)sulfonyl]-4-nitro- CAS No. 7205-84-7](/img/structure/B11970164.png)
Benzene, 1-[(1-methylethyl)sulfonyl]-4-nitro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 1-[(1-methylethyl)sulfonyl]-4-nitro-: is an organic compound characterized by a benzene ring substituted with a nitro group at the para position and an isopropylsulfonyl group at the meta position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Nitration of Benzene: The synthesis begins with the nitration of benzene to form nitrobenzene. This is typically achieved by treating benzene with a mixture of concentrated sulfuric acid and nitric acid at a temperature of around 50°C.
Sulfonation: The nitrobenzene is then subjected to sulfonation using isopropylsulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out at room temperature to yield Benzene, 1-[(1-methylethyl)sulfonyl]-4-nitro-.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often employing continuous flow reactors and advanced separation techniques.
Analyse Des Réactions Chimiques
Types of Reactions:
Electrophilic Aromatic Substitution: The compound can undergo further electrophilic aromatic substitution reactions due to the presence of the benzene ring. Common reagents include halogens (e.g., chlorine, bromine) and sulfonating agents.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron filings in acidic conditions.
Oxidation: The isopropyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Halogenation: Chlorine or bromine in the presence of a Lewis acid catalyst such as aluminum chloride.
Reduction: Hydrogen gas with palladium on carbon or iron filings in hydrochloric acid.
Oxidation: Potassium permanganate in an alkaline medium.
Major Products Formed:
Aminobenzene derivatives: from reduction.
Carboxylic acid derivatives: from oxidation.
Halogenated benzene derivatives: from electrophilic aromatic substitution.
Applications De Recherche Scientifique
Chemistry:
Intermediate in Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Catalyst Development: Employed in the development of new catalytic systems for various chemical reactions.
Biology and Medicine:
Pharmaceutical Research: Investigated for potential use in drug development due to its unique structural features.
Biochemical Studies: Used in studies to understand the interaction of sulfonyl and nitro groups with biological molecules.
Industry:
Material Science: Utilized in the development of new materials with specific properties, such as polymers and resins.
Agricultural Chemicals: Explored for use in the synthesis of agrochemicals.
Mécanisme D'action
The compound exerts its effects primarily through interactions involving its functional groups:
Nitro Group: Acts as an electron-withdrawing group, influencing the reactivity of the benzene ring.
Isopropylsulfonyl Group: Provides steric hindrance and can participate in hydrogen bonding, affecting the compound’s solubility and reactivity.
Molecular Targets and Pathways:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, particularly those involved in redox reactions.
Signal Transduction Pathways: May affect cellular signaling pathways by interacting with specific receptors or proteins.
Comparaison Avec Des Composés Similaires
Benzene, 1-[(1-methylethyl)sulfonyl]-: Similar structure but lacks the nitro group.
Benzene, 1-nitro-4-sulfonyl-: Similar structure but with a different sulfonyl group.
Uniqueness:
Dual Functional Groups: The presence of both nitro and isopropylsulfonyl groups makes this compound unique, providing a combination of electronic and steric effects that influence its reactivity and applications.
Propriétés
Numéro CAS |
7205-84-7 |
|---|---|
Formule moléculaire |
C9H11NO4S |
Poids moléculaire |
229.26 g/mol |
Nom IUPAC |
1-nitro-4-propan-2-ylsulfonylbenzene |
InChI |
InChI=1S/C9H11NO4S/c1-7(2)15(13,14)9-5-3-8(4-6-9)10(11)12/h3-7H,1-2H3 |
Clé InChI |
KVSMDNHFSHTGMP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)S(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


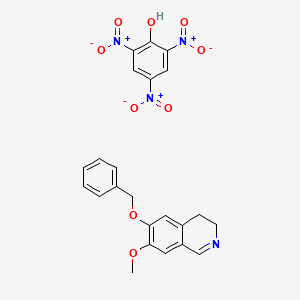
![3-allyl-2-{[2-oxo-2-(2-thienyl)ethyl]sulfanyl}-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B11970096.png)
![5-cyclohexyl-4-({(E)-[4-(trifluoromethyl)phenyl]methylidene}amino)-4H-1,2,4-triazole-3-thiol](/img/structure/B11970103.png)
![Disodium 2-{[5,8-dihydroxy-4-(4-methyl-2-sulfonatoanilino)-9,10-dioxo-9,10-dihydro-1-anthracenyl]amino}-5-methylbenzenesulfonate](/img/structure/B11970108.png)
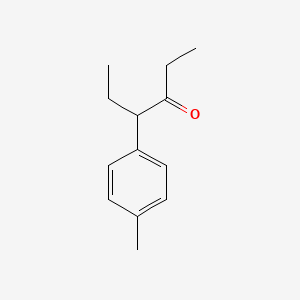
![ethyl (2Z)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-[1-(4-chlorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11970114.png)
![(5Z)-5-{[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-hexyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11970129.png)
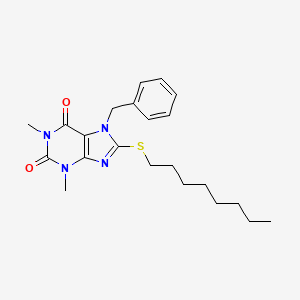

![7-Methoxy-2-phenyl-5-(4-pyridinyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11970136.png)
![ethyl 2-(acetylamino)-6-[(E)-{[3-(diethylamino)propyl]imino}methyl]-7-(phenylsulfanyl)-4,5-dihydro-1-benzothiophene-3-carboxylate](/img/structure/B11970144.png)
![(5Z)-5-[(3-{4-[(2-Chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11970149.png)
